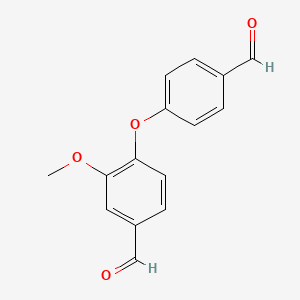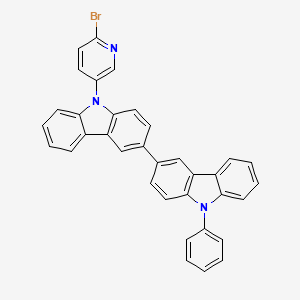![molecular formula C10H16N4 B14113763 3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,10,14-tetrazatricyclo[84002,7]tetradeca-1(14),2-diene is a heterocyclic compound with a unique structure that includes four nitrogen atoms within a tricyclic framework
Métodos De Preparación
The synthesis of 3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene typically involves multi-step reactions starting from simpler organic compounds. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and organometallic compounds.
Aplicaciones Científicas De Investigación
3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar compounds to 3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene include:
4,5,9,10-Tetraazaphenanthrene: Another heterocyclic compound with four nitrogen atoms, but with a different structural arrangement.
3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene: A compound with a similar tricyclic structure but with fewer nitrogen atoms.
5,12-Diselena-3,4,13,14-tetraazatricyclo-[9.3.0.02,6]tetradeca-3,13-diene: A compound that includes selenium atoms in addition to nitrogen, offering different chemical properties and reactivity.
These comparisons highlight the uniqueness of 3,7,10,14-tetrazatricyclo[840
Propiedades
Fórmula molecular |
C10H16N4 |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene |
InChI |
InChI=1S/C10H16N4/c1-3-11-9-10-12-4-2-6-14(10)8-7-13(9)5-1/h1-8H2 |
Clave InChI |
ITZPAVHMIBTWCW-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2C3=NCCCN3CCN2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113685.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)
![8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14113693.png)
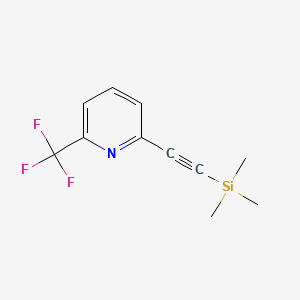

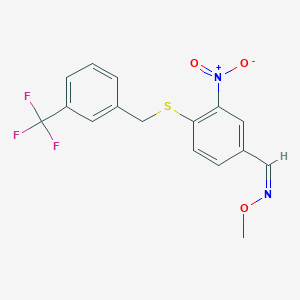
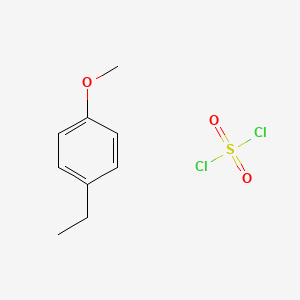
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)

![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
